molecular formula C₇H₉NO₅ B017008 2-Butenoic acid, 4-[(2-carboxyethyl)amino]-4-oxo-, (2Z)- CAS No. 57079-11-5

2-Butenoic acid, 4-[(2-carboxyethyl)amino]-4-oxo-, (2Z)-

Cat. No. B017008
CAS RN: 57079-11-5
M. Wt: 187.15 g/mol
InChI Key: JYXLDXBKFBWKOV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 2-Butenoic acid, particularly focusing on the (Z)-4-oxo-4-(arylamino)but-2-enoic acids, has been explored through various methodologies. Notable among these is the microwave-assisted synthesis, which highlights a versatile approach for generating these compounds from accessible starting materials, resulting in moderate to excellent yields. This method underscores the efficiency and adaptability of synthesizing butenoic acid derivatives, demonstrating their relevance in producing biologically active species and intermediates for further derivatization (Uguen et al., 2021).

Molecular Structure Analysis

The structural analysis of butenoic acid derivatives emphasizes their capacity to form complex molecular structures. Investigations into the molecular cocrystals of carboxylic acids have shed light on the intricate hydrogen bonding and molecular configurations that these compounds can exhibit. Such studies provide valuable insights into the structural versatility of butenoic acid derivatives and their potential for forming stable molecular assemblies (Byriel et al., 1991).

Chemical Reactions and Properties

Butenoic acid derivatives have been shown to engage in a variety of chemical reactions, showcasing their reactivity and functional utility. For instance, the synthesis of 2-aryloxy butenoates via copper-catalyzed allylic C-H carboxylation exemplifies their potential in organic synthesis, utilizing carbon dioxide as a C1 building block. Such reactions not only highlight the chemical versatility of these compounds but also their relevance in sustainable chemistry practices (Ueno et al., 2017).

Scientific Research Applications

Pharmacological Effects of Phenolic Acids

Phenolic acids, including chlorogenic acid and its derivatives, have been recognized for their therapeutic roles and biological activities. Studies have highlighted their antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension, and free radicals scavenging effects. These compounds modulate lipid metabolism and glucose regulation, offering potential treatments for hepatic steatosis, cardiovascular disease, diabetes, and obesity. Chlorogenic acid, for instance, demonstrates significant biological activities, suggesting its use as a natural food additive to replace synthetic antibiotics, thereby reducing medicinal costs (Naveed et al., 2018).

Environmental Science and Sorption Studies

Research on sorption of phenoxy herbicides to soil and organic matter is essential for understanding environmental contaminant dynamics. Studies have focused on various phenoxy herbicides, exploring their interactions with soil components and assessing parameters affecting sorption. These insights are crucial for developing strategies to mitigate environmental contamination and enhance agricultural practices (Werner et al., 2012).

Biochemical Applications

The spin label amino acid TOAC, a derivative of carboxylic acids, has been extensively used in peptide studies. Its incorporation into peptides allows for detailed analysis of backbone dynamics and secondary structure, employing various physical techniques like EPR spectroscopy and NMR. This research contributes to our understanding of peptide interactions with membranes and other molecules, highlighting the potential of carboxylic acid derivatives in biochemical and biophysical studies (Schreier et al., 2012).

Mechanism of Action

The mechanism of action for this compound is not specified in the available sources. The mechanism of action typically refers to how a compound interacts with biological systems, and this information is often determined through extensive laboratory research .

properties

IUPAC Name

4-(2-carboxyethylamino)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO5/c9-5(1-2-6(10)11)8-4-3-7(12)13/h1-2H,3-4H2,(H,8,9)(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXLDXBKFBWKOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC(=O)C=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00307546
Record name 2-Butenoic acid, 4-[(2-carboxyethyl)amino]-4-oxo-, (2Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00307546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57079-11-5
Record name 2-Butenoic acid, 4-[(2-carboxyethyl)amino]-4-oxo-, (2Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00307546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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